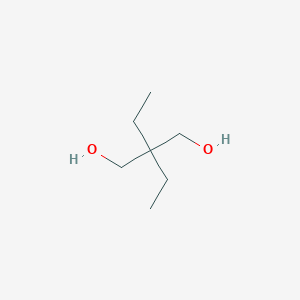

2,2-Diethyl-1,3-propanediol

Cat. No. B089731

:

115-76-4

M. Wt: 132.20 g/mol

InChI Key: XRVCFZPJAHWYTB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06653486B2

Procedure details

The thiocarbonate 1 was prepared by a variation of the thiocarbonylation procedure developed by Corey and Hopkins. To a three-necked round-bottomed flask, equipped with a mechanical stirrer and an additional funnel, was placed 2,2-diethyl-1,3-propanediol (15.86 g, 120 mmol), 4-dimethylaminopyridine (DMAP, 29.32 g, 240 mmol) and 120 mL of toluene under an atmosphere of nitrogen. The mixture was allowed to stir at room temperature until a homogeneous solution was reached. The mixture was cooled to 0-5° C. and then a solution of thiophosgene (9.43 mL, 120 mmol) in 90 mL of toluene was added dropwise via the additional funnel over a period of 90 min. This resulted in the formation of a bright orange DMAP-thiophosgene complex. After the completion of addition, the reaction mixture was allowed to stir for an hour at 0-5° C. and then slowly warmed to room temperature. The reaction mixture was allowed to stir at room temperature for an additional hour and then the precipitated DMAP-HCl salt was removed by filtration. The filtrate was concentrated under reduced pressure using a rotary evaporator. The crude material was purified by recrystallization (the crude material was dissolved in refluxing ether, allowed to cool to room temperature and slowly evaporated) or by column chromatography (silica gel, 2:1 methylene chloride/hexanes). The desired thiocarbonate 1 was obtained as white crystalline in 70% yield. Mp (DSC) 64.4° C. 1H-NMR (CDCl3, 300 MHz) δ 4.17 (s, 4H), 1.51-1.43 (q, 4H, J=7.5 Hz), 0.92-0.87 (t, 6H, J=7.5 Hz); 13C-NMR (CDCl3, 75 MHz) δ 189.53, 76.08, 33.67, 23.09, 6.97; IR (KBr pellet) (cm−1) 2960, 2920, 1455, 1395, 1380, 1290, 1240, 1200, 1180, 1060, 990, 930, 720.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]([CH2:8][CH3:9])([CH2:6][OH:7])[CH2:4][OH:5])[CH3:2].[C:10](Cl)(Cl)=[S:11]>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1>[CH2:1]([C:3]1([CH2:8][CH3:9])[CH2:6][O:7][C:10](=[S:11])[O:5][CH2:4]1)[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.86 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(CO)(CO)CC

|

Step Two

|

Name

|

|

|

Quantity

|

9.43 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

29.32 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature until a homogeneous solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thiocarbonate 1 was prepared by a variation of the thiocarbonylation procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a three-necked round-bottomed flask, equipped with a mechanical stirrer and an additional funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 0-5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This resulted in the formation of a bright orange DMAP-thiophosgene complex

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the completion of addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for an hour at 0-5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

slowly warmed to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at room temperature for an additional hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitated DMAP-HCl salt was removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was purified by recrystallization (the crude material

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

in refluxing ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

slowly evaporated) or by column chromatography (silica gel, 2:1 methylene chloride/hexanes)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1(COC(OC1)=S)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |